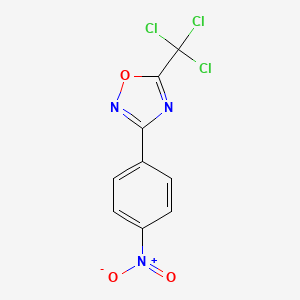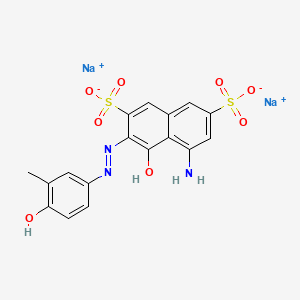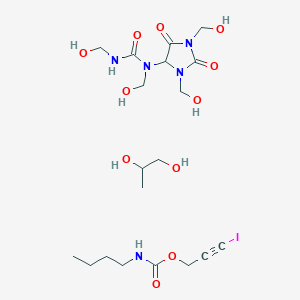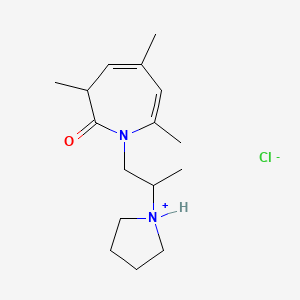
Tetramethylenediamine, N,N'-bis(o-chlorobenzyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride is a chemical compound with the molecular formula C18H24Cl4N2. It is known for its applications in various scientific research fields due to its unique chemical properties. The compound is characterized by the presence of two o-chlorobenzyl groups attached to a tetramethylenediamine backbone, and it exists as a dihydrochloride salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride typically involves the reaction of tetramethylenediamine with o-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of Tetramethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tetramethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The o-chlorobenzyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Tetramethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Tetramethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexamethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride
- N,N’-Bis(o-chlorobenzyl)hexamethylenediamine dihydrochloride
Uniqueness
Tetramethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of o-chlorobenzyl groups enhances its reactivity and potential for various applications compared to similar compounds.
Propriétés
Numéro CAS |
2056-20-4 |
|---|---|
Formule moléculaire |
C18H24Cl4N2 |
Poids moléculaire |
410.2 g/mol |
Nom IUPAC |
N,N'-bis[(2-chlorophenyl)methyl]butane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C18H22Cl2N2.2ClH/c19-17-9-3-1-7-15(17)13-21-11-5-6-12-22-14-16-8-2-4-10-18(16)20;;/h1-4,7-10,21-22H,5-6,11-14H2;2*1H |
Clé InChI |
NTLSVAIWZWNKNB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNCCCCNCC2=CC=CC=C2Cl)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl (3E)-3-[(E)-1,4-dimethoxybutan-2-ylidenehydrazinylidene]butanoate](/img/structure/B13738819.png)

![2-[(4-Tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13738826.png)
![1-[(E)-4-(4-chlorophenyl)-3-phenylbut-2-enyl]pyrrolidin-1-ium;bromide](/img/structure/B13738838.png)


![Benzamide, N,N'-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis-](/img/structure/B13738864.png)
![3,5,9,11-tetrazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,3,5,7,9,11-hexaene](/img/structure/B13738867.png)

![8-Fluoro-1H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(5H)-one](/img/structure/B13738878.png)
![4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13738882.png)
